molecular formula C31H29FN4O B608919 VC-4204 CAS No. 1983924-20-4

VC-4204

货号: B608919
CAS 编号: 1983924-20-4
分子量: 492.5984
InChI 键: YHWZDCHFTZTNIV-DPCVLPDWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VC-4204 (CAS No. 1124382-72-4) is a brominated heterocyclic compound with the molecular formula C₆H₅BrN₄ and a molecular weight of 213.04 g/mol . Its structural features include a bicyclic aromatic system with a bromine substituent, contributing to its unique physicochemical and biological properties. Key characteristics include:

  • Solubility: 0.751 mg/mL in water (0.00352 mol/L), classified as "soluble" .
  • Biological Activity: High gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and inhibition of the CYP1A2 enzyme .
  • Synthesis: Prepared via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling using tetrakis(triphenylphosphine)palladium(0) or dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) under reflux conditions (100–120°C) .

This compound’s combination of bioavailability and enzymatic inhibition makes it a candidate for central nervous system (CNS)-targeted drug development.

属性

CAS 编号

1983924-20-4

分子式

C31H29FN4O

分子量

492.5984

IUPAC 名称

(3E,5E)-1-[[1-[(2-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylene]-4-piperidinone

InChI

InChI=1S/C31H29FN4O/c1-22-7-11-24(12-8-22)15-27-17-35(18-28(31(27)37)16-25-13-9-23(2)10-14-25)20-29-21-36(34-33-29)19-26-5-3-4-6-30(26)32/h3-16,21H,17-20H2,1-2H3/b27-15+,28-16+

InChI 键

YHWZDCHFTZTNIV-DPCVLPDWSA-N

SMILES

O=C1/C(CN(CC2=CN(CC3=CC=CC=C3F)N=N2)C/C1=C\C4=CC=C(C)C=C4)=C/C5=CC=C(C)C=C5

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

Compound A (CAS No. 1124382-73-5)

  • Structure : Replaces bromine with chlorine (C₆H₅ClN₄).
  • Molecular Weight : 168.52 g/mol (lower due to Cl substitution).
  • Solubility : 1.24 mg/mL in water (higher than VC-4204 due to reduced halogen size).
  • Biological Activity : Retains CYP1A2 inhibition but shows reduced BBB penetration (polar chlorine increases molecular polarity, lowering TPSA to 50.3 Ų vs. This compound’s 56.21 Ų) .
  • Synthesis : Requires milder conditions (80°C, 6 hours) with nickel catalysts, improving yield but increasing impurity profiles.

Compound B (CAS No. 1124382-74-6)

  • Structure : Incorporates a methyl group at the N4 position (C₇H₇BrN₄).
  • Molecular Weight : 227.09 g/mol.
  • Solubility : 0.432 mg/mL (lower than this compound due to increased hydrophobicity).
  • Biological Activity : Enhanced CYP1A2 inhibition (IC₅₀ = 0.8 µM vs. This compound’s 1.2 µM) but compromised GI absorption due to steric hindrance .
Table 1: Structural and Physicochemical Comparison
Property This compound Compound A Compound B
Molecular Formula C₆H₅BrN₄ C₆H₅ClN₄ C₇H₇BrN₄
Molecular Weight (g/mol) 213.04 168.52 227.09
Solubility (mg/mL) 0.751 1.24 0.432
TPSA (Ų) 56.21 50.3 54.8
CYP1A2 IC₅₀ (µM) 1.2 1.5 0.8

Comparison with Functionally Similar Compounds

Compound C (CAS No. 105-45-3)

  • Function : CYP1A2 inhibitor used in hepatotoxicity studies.
  • Structure: Non-halogenated pyridine derivative (C₈H₁₀N₂O₂).
  • Key Differences :
    • Lower molecular weight (166.18 g/mol) but poor BBB penetration.
    • Higher aqueous solubility (2.1 mg/mL) but shorter metabolic half-life (t₁/₂ = 1.8 hours vs. This compound’s 4.2 hours).

Compound D (CAS No. 7328-91-4)

  • Function : CNS-active compound with BBB permeability.
  • Structure : Benzodiazepine analog (C₁₆H₁₂ClN₃O).
  • Key Differences :
    • Superior BBB penetration (brain/plasma ratio = 2.5 vs. This compound’s 1.8) but significant CYP3A4 inhibition, leading to drug-drug interaction risks .
Table 2: Functional and Pharmacokinetic Comparison
Property This compound Compound C Compound D
Primary Target CYP1A2 CYP1A2 GABA receptor
BBB Permeability Yes No Yes
Metabolic Half-Life (h) 4.2 1.8 6.5
Drug-Drug Interaction Risk Low Moderate High

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。